molecular formula C4H5NO2 B096844 3-Cyanopropanoic acid CAS No. 16051-87-9

3-Cyanopropanoic acid

Cat. No. B096844
M. Wt: 99.09 g/mol
InChI Key: BXYQHDXDCJQOFD-UHFFFAOYSA-N
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Patent
US04181662

Procedure details

Preferably, the hydrogenation reaction is carried out in liquid phase with water being the liquid medium. The mol ratio of water to succinic reactant preferably is between 1:1 and 400:1, more preferably between 2:1 and 50:1 in the hydrogenation step reaction zone. Similar to the situation with ammonia, water may be added separately to the reaction zone if desired and also the amount of water in the reaction zone will be increased by the conversion of the succinic reactant to 2-pyrrolidone. In the case of conversion of succinic acid to 2-pyrrolidone, 3 mols of water are generated, and in the conversion of beta-cyanopropionic acid to 2-pyrrolidone, 1 mol of water will be formed, while in the conversion of beta-cyanopropionamide to 2-pyrrolidone, one mol of ammonia will be formed, but no water.
Name
Quantity
1 mol
Type
solvent
Reaction Step One
Name
Quantity
3 mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH3:1].[NH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C(O)(=O)CCC(O)=[O:12]>O>[C:6]([CH2:5][CH2:4][C:3]([OH:7])=[O:12])#[N:2].[C:6]([CH2:5][CH2:4][C:3]([NH2:1])=[O:7])#[N:2].[NH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].[NH3:2]

Inputs

Step One
Name
Quantity
1 mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preferably, the hydrogenation reaction

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCC(=O)O
Name
Type
product
Smiles
C(#N)CCC(=O)N
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04181662

Procedure details

Preferably, the hydrogenation reaction is carried out in liquid phase with water being the liquid medium. The mol ratio of water to succinic reactant preferably is between 1:1 and 400:1, more preferably between 2:1 and 50:1 in the hydrogenation step reaction zone. Similar to the situation with ammonia, water may be added separately to the reaction zone if desired and also the amount of water in the reaction zone will be increased by the conversion of the succinic reactant to 2-pyrrolidone. In the case of conversion of succinic acid to 2-pyrrolidone, 3 mols of water are generated, and in the conversion of beta-cyanopropionic acid to 2-pyrrolidone, 1 mol of water will be formed, while in the conversion of beta-cyanopropionamide to 2-pyrrolidone, one mol of ammonia will be formed, but no water.
Name
Quantity
1 mol
Type
solvent
Reaction Step One
Name
Quantity
3 mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH3:1].[NH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C(O)(=O)CCC(O)=[O:12]>O>[C:6]([CH2:5][CH2:4][C:3]([OH:7])=[O:12])#[N:2].[C:6]([CH2:5][CH2:4][C:3]([NH2:1])=[O:7])#[N:2].[NH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].[NH3:2]

Inputs

Step One
Name
Quantity
1 mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preferably, the hydrogenation reaction

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCC(=O)O
Name
Type
product
Smiles
C(#N)CCC(=O)N
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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